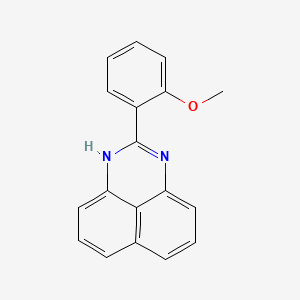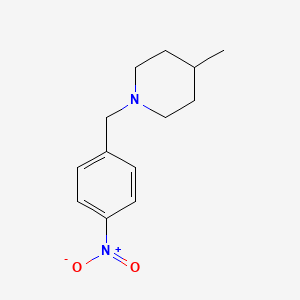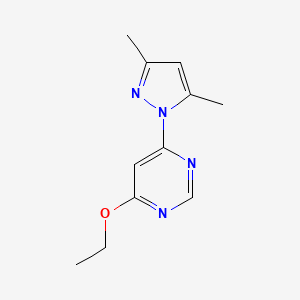![molecular formula C18H20N2O3S B5816516 N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide is a compound that appears to be involved in a variety of chemical and biological processes due to its complex structure. This compound is related to tetrahydroisoquinoline and benzenesulfonamide moieties, which are often studied for their pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety involves several steps, including coupling reactions and functional group transformations. These processes are critical for the preparation of compounds with specific biological activities. For example, the synthesis of tetrahydroisoquinoline derivatives as potent, selective human beta3 adrenergic receptor agonists involves careful selection of starting materials and reaction conditions to achieve high selectivity and potency (Parmee et al., 2000).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals specific conformational characteristics that can influence their biological activity. For instance, the structural analysis of a compound with a benzo[de]isoquinoline and benzenesulfonyl moiety showed a unique U-shaped spatial conformation, which facilitates specific intermolecular interactions (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of isoquinoline sulfonamides are influenced by their molecular structure. For example, the synthesis and characterization of isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones highlight the potential of these compounds as selective inhibitors for specific carbonic anhydrase isoforms, which is crucial for developing new drugs with minimal side effects (Abdel-Aziz et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-8-17(9-7-14)24(22,23)19-12-18(21)20-11-10-15-4-2-3-5-16(15)13-20/h2-9,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVLDMJKSNABSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)


![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
